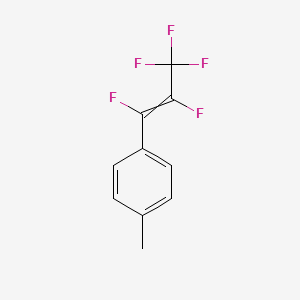
1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is a fluorinated organic compound with the molecular formula C10H7F5. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a pentafluoropropenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene typically involves the reaction of 1,2,3,3,3-pentafluoropropene with a methyl-substituted benzene derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Mechanism of Action
The mechanism by which 1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene exerts its effects is primarily through its interactions with various molecular targets. The pentafluoropropenyl group can engage in strong interactions with electron-rich sites, while the benzene ring can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene include:
1,2,3,3,3-Pentafluoropropene: A precursor used in the synthesis of various fluorinated compounds.
1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluorinated compound with similar structural features.
2,2-Difluoro-1-(trifluoromethyl)ethenyl derivatives: Compounds with similar fluorinated alkene groups.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
61855-63-8 |
|---|---|
Molecular Formula |
C10H7F5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
1-methyl-4-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C10H7F5/c1-6-2-4-7(5-3-6)8(11)9(12)10(13,14)15/h2-5H,1H3 |
InChI Key |
XEKSLGBSTHXBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















